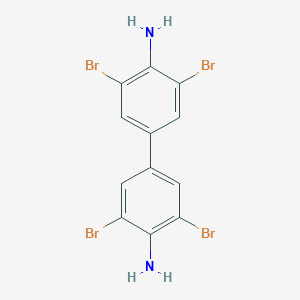

4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

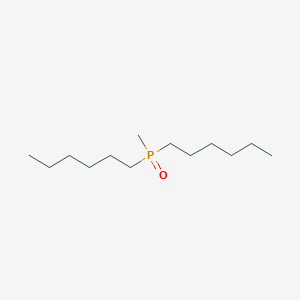

The compound 4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline is a brominated aniline derivative. Aniline derivatives are a class of compounds that have wide applications in the field of organic chemistry due to their ability to undergo various chemical reactions. They are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and dyes.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline, they do provide insight into the synthesis of related compounds. For instance, the generation and reactivity of the 4-aminophenyl cation, which is a potential intermediate in the synthesis of similar compounds, is discussed in the first paper. The photolysis of 4-chloroaniline leads to the formation of the 4-aminophenyl cation, which can further react to form various substituted anilines . This suggests that a similar approach could potentially be used for the synthesis of the compound , with appropriate modifications to introduce the bromine atoms at the desired positions.

Molecular Structure Analysis

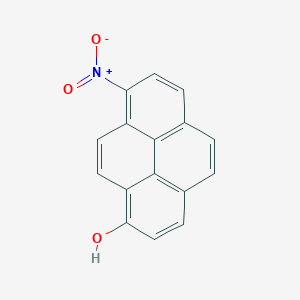

The molecular structure of aniline derivatives is typically characterized by the presence of an amino group attached to a phenyl ring. The structure of 4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline would include two phenyl rings with amino groups and multiple bromine atoms attached. The geometry of such compounds can be planar or slightly bent, as indicated by computational studies on the 4-aminophenyl cation . The presence of substituents like bromine atoms can influence the electronic distribution and steric hindrance, which in turn affects the molecular geometry.

Chemical Reactions Analysis

Aniline derivatives are known for their reactivity in electrophilic substitution reactions due to the electron-donating effect of the amino group. The presence of bromine atoms in the compound would make it more reactive towards nucleophilic substitution reactions as well. The first paper provides evidence of the reactivity of the 4-aminophenyl cation with various nucleophiles, which could be extrapolated to the reactivity of brominated anilines . The compound could potentially undergo further functionalization through reactions such as Suzuki and Sonogashira couplings, as seen with other halogenated aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Amino

科学的研究の応用

Synthesis and Pharmaceutical Applications

4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline is an important intermediate in the synthesis of various pharmaceuticals. For example, it is used in the preparation of diethyl(3,5-dibromo-4-hydroxyphenylamino) (substituted phenyl/heterocyclic) methylphosphonates, which have shown potential in vitro antimicrobial and antioxidant activities (Varalakshmi et al., 2014).

Material Science and Organic Electronics

In material science, derivatives of 4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline are used in the synthesis of functional materials. For instance, amino-substituted biphenyls, which are obtained through Suzuki cross-coupling of 2,6-dibromoaniline, have been evaluated as inhibitors of DNA-dependent protein kinase (Rodríguez-Arístegui et al., 2011). This suggests its relevance in developing pharmaceutical properties. Additionally, it plays a role in the production of polytriarylamines for organic electronic devices (Shen et al., 2007).

Chemical Research and Analysis

In chemical research, 4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline is used in the study of electrochemical oxidation processes. Its derivatives have been investigated for their electrochemical behavior in various solutions, which is critical for understanding the chemical properties and reactions in different environments (Kádár et al., 2001).

Environmental and Corrosion Studies

This compound also finds applications in environmental science, particularly in corrosion studies. For instance, its derivatives have been tested as corrosion inhibitors in acidic media, showing significant effectiveness in protecting metals from corrosion (Bentiss et al., 2009).

将来の方向性

The future directions for research on “4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline” would likely depend on its potential applications. For example, if it were found to be a useful intermediate in the synthesis of certain dyes or pharmaceuticals, research might focus on developing more efficient synthesis methods .

特性

IUPAC Name |

4-(4-amino-3,5-dibromophenyl)-2,6-dibromoaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br4N2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSHPNOMIXIEKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)C2=CC(=C(C(=C2)Br)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)

![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)